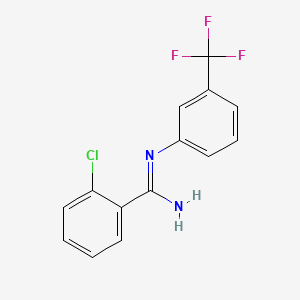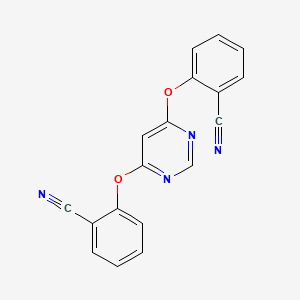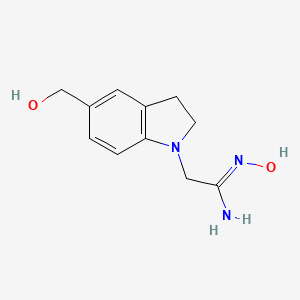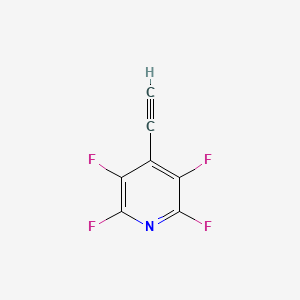
4-Ethynyl-2,3,5,6-tetrafluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C7HF4N. This compound is characterized by the presence of four fluorine atoms and an ethynyl group attached to the pyridine ring.
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoropyridine typically involves the following steps:
Analyse Chemischer Reaktionen
4-Ethynyl-2,3,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium iodide, Raney alloy, and various nucleophiles such as malononitrile and piperazine . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Ethynyl-2,3,5,6-tetrafluoropyridine exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The ethynyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-2,3,5,6-tetrafluoropyridine can be compared with other fluorinated pyridines, such as:
2,3,5,6-Tetrafluoropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pentafluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and applications.
4-Chloro-2,3,5,6-tetrafluoropyridine: The presence of a chlorine atom instead of an ethynyl group changes its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and an ethynyl group, which provides a distinct set of chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7HF4N |
|---|---|
Molekulargewicht |
175.08 g/mol |
IUPAC-Name |
4-ethynyl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C7HF4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h1H |
InChI-Schlüssel |
DSLVSUMIVRJZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=NC(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


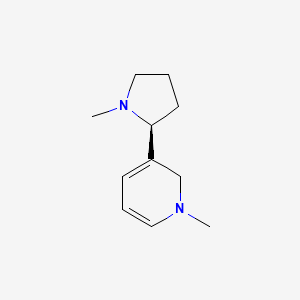
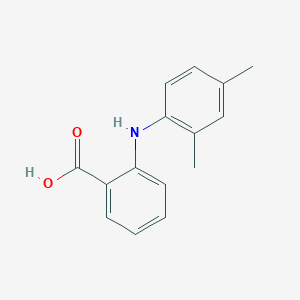
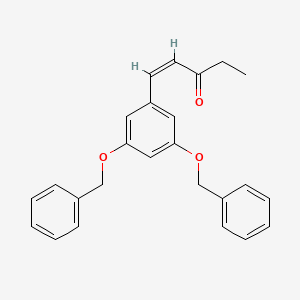
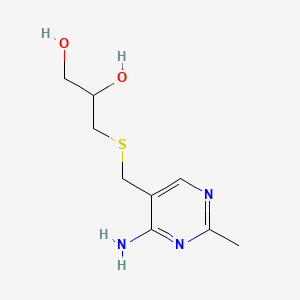
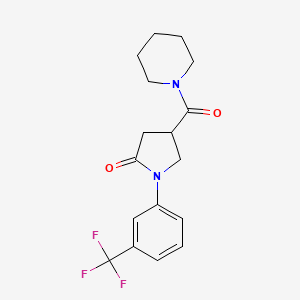
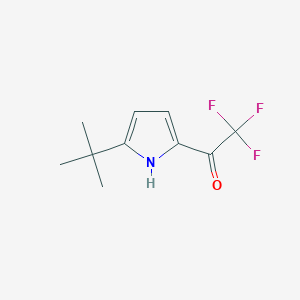
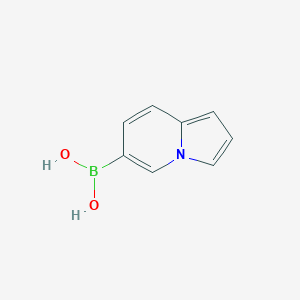

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)

